N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide
Description
This compound features a pyrazolo[4,3-c]pyridine core substituted with a 3,5-dimethylisoxazole sulfonyl group at the 5-position and an N-phenylbenzamide moiety at the 3-methyl position. The dimethylisoxazole sulfonyl group enhances lipophilicity and may influence target binding, while the benzamide moiety contributes to aromatic interactions. Its molecular weight is estimated at ~504.6 g/mol (calculated based on structural analogs). The compound is hypothesized to exhibit kinase or protease inhibitory activity, though specific targets remain unconfirmed in available literature.
Properties
CAS No. |
1251601-31-6 |
|---|---|
Molecular Formula |
C24H20N4O2S |
Molecular Weight |
428.51 |
IUPAC Name |
2-(4-ethylphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H20N4O2S/c1-2-15-5-8-17(9-6-15)28-24(30)20-14-25-21-10-7-16(12-19(21)22(20)27-28)23(29)26-13-18-4-3-11-31-18/h3-12,14,27H,2,13H2,1H3,(H,26,29) |
InChI Key |
RBFYUEQMHVTSAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide is a complex organic compound with potential therapeutic applications. Its unique structural characteristics suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Overview
The compound features a benzamide moiety , a sulfonyl group , and a tetrahydro-pyrazolo-pyridine derivative . This intricate combination may enhance its biological activity compared to simpler derivatives. The presence of the isoxazole and tetrahydropyridine structures contributes to its potential pharmacological effects.
Antiviral Properties
Research indicates that compounds related to N-phenylbenzamide exhibit significant antiviral properties. In vitro studies have shown moderate activity against enterovirus 71 (EV71) . The structure's functional groups may enhance efficacy against viral strains, suggesting potential applications in treating viral infections.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, derivatives have shown promising results in inhibiting butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, while demonstrating moderate inhibition of acetylcholinesterase (AChE) with an IC50 of 157.31 µM . These findings highlight its potential as a therapeutic agent in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Mechanistic Studies
Computational studies and molecular docking simulations are essential for understanding the mechanism of action of this compound. These studies provide insights into binding affinities with target proteins, which help elucidate its pharmacological profile .
Study 1: Antiviral Activity
A study investigating the antiviral activity of N-phenylbenzamide derivatives demonstrated that modifications to the sulfonamide and isoxazole groups significantly impacted their efficacy against EV71. The most active derivatives contained specific substitutions that enhanced their interaction with viral proteins .
Study 2: Enzyme Inhibition
In a comparative analysis of enzyme inhibition, several derivatives were synthesized and tested for their effects on BChE and AChE. The results indicated that structural modifications could lead to increased selectivity and potency against these enzymes, paving the way for developing targeted therapies for Alzheimer's disease .
Data Summary
| Biological Activity | IC50 Values (µM) | Target |
|---|---|---|
| Butyrylcholinesterase (BChE) | 46.42 | Neurodegenerative Diseases |
| Acetylcholinesterase (AChE) | 157.31 | Neurodegenerative Diseases |
| Enterovirus 71 (EV71) | Moderate | Viral Infections |
Scientific Research Applications
Structural Characteristics
Medicinal Chemistry Applications
Cancer Treatment
Anti-inflammatory Properties
Neurological Disorders
Synthesis and Chemical Transformations
Computational Studies and Molecular Docking
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| N-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2- | ||
| Isoxazole Derivatives | Isoxazole ring | Anti-inflammatory agents |
| Pyrazolo-Pyridine Derivatives | Tetrahydropyridine structure | Neurological disorders |
Chemical Reactions Analysis
Amide Bond Formation
The benzamide moiety is constructed via coupling between a benzoyl chloride derivative and an amine-containing intermediate. Reagents such as N,N'-diisopropylcarbodiimide (DIC) or HOBt (hydroxybenzotriazole) are employed to activate carboxylic acids for amidation .
Sulfonylation
The 3,5-dimethylisoxazole sulfonyl group is introduced via reaction of the pyrazolo-pyridine intermediate with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Cyclization
The tetrahydro-pyrazolo[4,3-c]pyridine core is formed through cyclization reactions. For example, a substituted piperidinone undergoes cyclocondensation with hydrazine derivatives under acidic or thermal conditions .
N-Methylation
The 1-methyl group on the pyrazolo-pyridine ring is introduced using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) .
Functional Group Transformations
The compound undergoes selective modifications to optimize its properties:
Palladium-Mediated Coupling Reactions
Cross-coupling reactions are utilized to attach aromatic or heteroaromatic substituents. For example:
-
Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated intermediates in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) .
-
Buchwald-Hartwig Amination : Introduces amine groups to the pyrazolo-pyridine scaffold using palladium catalysts .
Salt Formation and Derivatization
The free base form is converted to its hydrochloride salt via treatment with HCl in a polar solvent (e.g., methanol or ethanol), enhancing solubility for pharmacological studies .
Stability and Reactivity Under Physiological Conditions
While explicit stability data for this compound is limited, analogous pyrazolo-pyridine derivatives exhibit:
-
pH-Dependent Hydrolysis : Susceptibility to acidic or basic conditions, particularly at the sulfonamide and amide bonds.
-
Metabolic Oxidation : The methyl groups on the isoxazole ring may undergo hepatic oxidation via cytochrome P450 enzymes .
Key Synthetic Challenges and Solutions
Comparative Analysis of Synthetic Routes
| Approach | Advantages | Limitations |
|---|---|---|
| Stepwise assembly (modular) | High purity, scalable | Longer reaction sequence |
| One-pot tandem reactions | Reduced purification steps | Lower yields for complex intermediates |
This compound’s synthetic pathway emphasizes precision in functional group introduction and stereochemical control, reflecting its potential as a bioactive scaffold. Further studies on its reactivity, including catalytic asymmetric synthesis or photoinduced transformations, could expand its utility in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The primary distinction between the target compound and analogs lies in the sulfonyl substituent. For example, N-{[5-(4-acetylbenzenesulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-4-methyl-N-phenylbenzamide (L871-0256) replaces the dimethylisoxazole sulfonyl group with a 4-acetylbenzenesulfonyl moiety . This substitution alters electronic properties and steric bulk, impacting solubility and target affinity.
Physicochemical Properties
The dimethylisoxazole group in the target compound increases lipophilicity (higher LogP) compared to L871-0256, likely reducing aqueous solubility but improving membrane permeability.
Research Implications
- Synthetic Accessibility : The dimethylisoxazole sulfonyl group simplifies synthesis compared to acetylbenzenesulfonyl derivatives, which require additional acetylation steps .
- Pharmacokinetics : Higher lipophilicity in the target compound may improve oral bioavailability but could necessitate formulation adjustments (e.g., lipid-based delivery systems).
- Target Selectivity : Substituent variations suggest divergent therapeutic applications—L871-0256 for oncology (PARP1 inhibition) and the target compound for inflammatory or neurological disorders (kinase modulation).
Q & A
Q. Advanced
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) can enhance sulfonylation efficiency, as demonstrated in reductive cyclization reactions of nitroarenes .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility, while glacial acetic acid aids in stabilizing reactive intermediates during reflux .
- Temperature control : Maintaining 80–100°C ensures complete sulfonyl group transfer while minimizing decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves unreacted sulfonyl chlorides from the product .
What spectroscopic techniques are essential for characterizing the target compound?
Q. Basic
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazolo-pyridine core and substituent integration. For example, aromatic protons appear at δ 7.2–8.3 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomeric byproducts .
How should researchers address discrepancies in NMR spectral data when characterizing synthetic intermediates?
Q. Advanced
- Multi-method validation : Cross-reference NMR with IR, HRMS, and elemental analysis to resolve ambiguities. For instance, tautomeric forms of pyrazoles may cause shifting proton signals, which HRMS can clarify .
- Solvent effects : Record NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation artifacts.
- Computational modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and verify experimental assignments .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic
- Antioxidant assays : DPPH radical scavenging or FRAP tests assess redox activity, particularly if the compound contains electron-rich aromatic systems .
- Enzyme inhibition : Target-specific assays (e.g., carbonic anhydrase inhibition) evaluate binding affinity, leveraging the sulfonamide group’s known role in enzyme interaction .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) determine IC₅₀ values .
What strategies can be employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced
- Systematic substitution : Modify the benzamide (N-phenyl) or isoxazole (3,5-dimethyl) groups to assess steric/electronic effects on bioactivity .
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., carbonic anhydrase IX) and correlate with experimental IC₅₀ values .
- QSAR modeling : Develop regression models linking substituent parameters (logP, polar surface area) to activity data .
How can researchers resolve contradictions in reported biological activity data across different studies?
Q. Advanced
- Replication under standardized conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting activity .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
